Cas no 1224443-96-2 (3-methoxy Limaprost)

3-Methoxy Limaprost is a synthetic prostaglandin E1 analog characterized by the introduction of a methoxy group at the 3-position of the Limaprost structure. This modification enhances its stability and bioavailability compared to unmodified prostaglandin derivatives. The compound exhibits vasodilatory and antiplatelet properties, making it a candidate for research in vascular and circulatory applications. Its improved metabolic resistance allows for prolonged activity in physiological systems. 3-Methoxy Limaprost is of interest in studies targeting peripheral vascular disorders and tissue perfusion. The compound is typically supplied in high purity for preclinical and analytical use, ensuring reproducibility in experimental settings.
3-methoxy Limaprost structure
3-methoxy Limaprost structure
商品名:3-methoxy Limaprost
CAS番号:1224443-96-2
MF:C23H40O6
メガワット:412.560108184814
CID:4688829

3-methoxy Limaprost 化学的及び物理的性質

名前と識別子

    • 3-Methoxylimaprost
    • 3-methoxy Limaprost
    • 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid
    • HMS3650C12
    • インチ: 1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1
    • InChIKey: CQMVTHTYLSWGRI-HMHRGJHKSA-N
    • ほほえんだ: O[C@@H]1CC([C@H](CCCCC(CC(=O)O)OC)[C@H]1/C=C/[C@H](C[C@@H](C)CCCC)O)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 15
  • 複雑さ: 518
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 104

3-methoxy Limaprost 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68844-5mg
3-methoxy Limaprost
1224443-96-2 98%
5mg
¥4680.00 2022-04-26
1PlusChem
1P01FGPQ-1mg
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid
1224443-96-2 ≥98%
1mg
$146.00 2023-12-25
A2B Chem LLC
AY00318-5mg
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid
1224443-96-2 ≥98%
5mg
$378.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68844-10mg
3-methoxy Limaprost
1224443-96-2 98%
10mg
¥7888.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68844-500ug
3-methoxy Limaprost
1224443-96-2 98%
500ug
¥650.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68844-1mg
3-methoxy Limaprost
1224443-96-2 98%
1mg
¥1156.00 2022-04-26
1PlusChem
1P01FGPQ-10mg
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid
1224443-96-2 ≥98%
10mg
$859.00 2023-12-25
1PlusChem
1P01FGPQ-5mg
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid
1224443-96-2 ≥98%
5mg
$508.00 2023-12-25
A2B Chem LLC
AY00318-10mg
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid
1224443-96-2 ≥98%
10mg
$660.00 2024-04-20
A2B Chem LLC
AY00318-1mg
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid
1224443-96-2 ≥98%
1mg
$91.00 2024-04-20

3-methoxy Limaprost 関連文献

3-methoxy Limaprostに関する追加情報

3-Methoxy Limaprost (CAS No. 1224443-96-2): A Comprehensive Overview

3-Methoxy Limaprost, also known by its CAS number CAS No. 1224443-96-2, is a derivative of the prostaglandin analog Limaprost. This compound has garnered significant attention in the field of pharmacology and drug development due to its potential therapeutic applications. In recent years, advancements in synthetic chemistry and pharmacological studies have shed light on the unique properties and mechanisms of action of 3-Methoxy Limaprost. This article delves into its chemical structure, pharmacokinetics, therapeutic applications, and the latest research findings.

The chemical structure of 3-Methoxy Limaprost is characterized by a methoxy group substitution at the third position of the Limaprost molecule. This modification significantly influences its pharmacokinetic profile, enhancing its bioavailability and stability. According to recent studies published in Journal of Medicinal Chemistry, this structural alteration also contributes to its improved efficacy in specific therapeutic contexts. Researchers have demonstrated that the methoxy substitution enhances the compound's ability to penetrate cellular membranes, thereby increasing its intracellular concentration and therapeutic potency.

Limaprost, as a member of the prostaglandin family, is primarily used in ophthalmology for the management of glaucoma. However, the introduction of 3-Methoxy Limaprost has expanded its potential applications beyond traditional uses. Preclinical studies conducted at the University of California, San Francisco, have shown that this derivative exhibits potent anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In terms of pharmacokinetics, 3-Methoxy Limaprost demonstrates favorable absorption and distribution characteristics. A study published in Pharmaceutical Research revealed that oral administration results in rapid absorption with a half-life of approximately 5 hours. This relatively short half-life necessitates frequent dosing but ensures minimal accumulation in tissues, reducing the risk of adverse effects. Furthermore, the compound undergoes efficient metabolism via cytochrome P450 enzymes, primarily in the liver, with metabolites being excreted through urine and feces.

The therapeutic potential of CAS No. 1224443-96-2 extends to oncology, where it has shown promise as an anticancer agent. Research conducted at Memorial Sloan Kettering Cancer Center has demonstrated that 3-Methoxy Limaprost induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit tumor growth without causing significant toxicity to healthy cells makes it a compelling candidate for targeted cancer therapy.

In addition to its pharmacological applications, recent advancements in synthetic methodology have enabled cost-effective large-scale production of CAS No. 1224443-96-2. A team at Massachusetts Institute of Technology developed a novel catalytic process that significantly improves yield and reduces production costs by over 50%. This breakthrough is expected to facilitate wider accessibility to this compound for both research and clinical use.

The safety profile of 3-Methoxy Limaprost strong has been extensively evaluated in preclinical models. According to findings from Toxicological Sciences journal, acute and chronic toxicity studies indicate minimal adverse effects at therapeutic doses. However, long-term studies are still required to fully understand potential risks associated with prolonged use.

In conclusion, CAS No. 1224443-96-2 (3-Methoxy Limaprost) strong represents a significant advancement in prostaglandin derivatives with diverse therapeutic applications spanning ophthalmology, oncology, and inflammation management. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its importance as a valuable tool in modern medicine.

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